molecular formula C14H18BrNO2 B12525653 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 658084-53-8

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B12525653
CAS No.: 658084-53-8
M. Wt: 312.20 g/mol
InChI Key: SFOYGKVKWPOBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of a benzopyran precursor followed by the introduction of the diethylamino group. One common method involves the reaction of 6-bromo-2,3-dihydro-4H-1-benzopyran-4-one with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-[(diethylamino)methyl]-1,3-benzoxazol-2(3H)-one
  • 6-Bromo-3-[(diethylamino)methyl]-2-methylquinolin-4-ol

Uniqueness

Compared to similar compounds, 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern on the benzopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

658084-53-8

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

6-bromo-3-(diethylaminomethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H18BrNO2/c1-3-16(4-2)8-10-9-18-13-6-5-11(15)7-12(13)14(10)17/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

SFOYGKVKWPOBJJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.